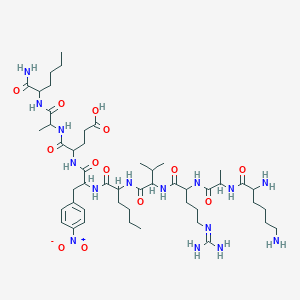
(4S,7S,10S,13S,16S,19S,22S)-22,26-Diamino-4-(((S)-1-(((S)-1-amino-1-oxohexan-2-yl)amino)-1-oxoPropan-2-yl)carbamoyl)-10-butyl-16-(3-guanidinoPropyl)-13-isoPropyl-19-methyl-7-(4-nitrobenzyl)-6,9,12,15,18,21-hexaoxo-5,8,11,14,17,20-hexaazahexacosan-1-oic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HIV Protease Substrate IV is a synthetic peptide substrate used in the study of HIV-1 protease activity. HIV-1 protease is an enzyme critical for the maturation and replication of the human immunodeficiency virus (HIV). The substrate is designed to mimic the natural cleavage sites of the viral polyproteins, allowing researchers to study the enzyme’s activity and develop inhibitors that can block its function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of HIV Protease Substrate IV typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin using a cocktail of TFA, water, and scavengers.
Industrial Production Methods: Industrial production of HIV Protease Substrate IV follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification methods like HPLC are employed to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: HIV Protease Substrate IV primarily undergoes hydrolysis reactions catalyzed by HIV-1 protease. The enzyme cleaves the peptide bond at specific sites, mimicking the natural processing of viral polyproteins .
Common Reagents and Conditions:
Reagents: HIV-1 protease, buffer solutions (e.g., phosphate buffer), and sometimes inhibitors for comparative studies.
Major Products: The major products of the hydrolysis reaction are smaller peptide fragments that result from the cleavage of the substrate by HIV-1 protease .
Applications De Recherche Scientifique
HIV Protease Substrate IV has a wide range of applications in scientific research:
Chemistry: Used to study the kinetics and mechanism of HIV-1 protease activity.
Biology: Helps in understanding the role of HIV-1 protease in the viral life cycle.
Medicine: Essential in the development and testing of HIV-1 protease inhibitors, which are a class of antiretroviral drugs used in the treatment of HIV/AIDS.
Industry: Employed in high-throughput screening assays to identify potential drug candidates
Mécanisme D'action
HIV Protease Substrate IV is designed to be recognized and cleaved by HIV-1 protease. The enzyme binds to the substrate at specific cleavage sites and catalyzes the hydrolysis of the peptide bond. This process involves the formation of a tetrahedral intermediate and the participation of water molecules. The cleavage of the substrate mimics the natural processing of viral polyproteins, which is essential for the maturation of infectious virions .
Comparaison Avec Des Composés Similaires
HIV Protease Substrate I: Another synthetic peptide substrate used for similar purposes but with different amino acid sequences.
HIV Protease Substrate II: Designed with variations in the cleavage sites to study different aspects of enzyme specificity.
HIV Protease Substrate III: Used to investigate the effects of mutations in the protease enzyme
Uniqueness: HIV Protease Substrate IV is unique in its specific design to mimic natural cleavage sites of HIV-1 protease, making it highly relevant for studying the enzyme’s activity and developing inhibitors. Its sequence and structure are optimized for high sensitivity and specificity in enzymatic assays .
Propriétés
IUPAC Name |
5-[[1-[(1-amino-1-oxohexan-2-yl)amino]-1-oxopropan-2-yl]amino]-4-[[2-[2-[[2-[[2-[2-(2,6-diaminohexanoylamino)propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]hexanoylamino]-3-(4-nitrophenyl)propanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H83N15O13/c1-7-9-15-33(40(52)67)58-41(68)29(6)57-44(71)36(22-23-38(65)66)60-47(74)37(26-30-18-20-31(21-19-30)64(76)77)62-45(72)34(16-10-8-2)61-48(75)39(27(3)4)63-46(73)35(17-13-25-55-49(53)54)59-42(69)28(5)56-43(70)32(51)14-11-12-24-50/h18-21,27-29,32-37,39H,7-17,22-26,50-51H2,1-6H3,(H2,52,67)(H,56,70)(H,57,71)(H,58,68)(H,59,69)(H,60,74)(H,61,75)(H,62,72)(H,63,73)(H,65,66)(H4,53,54,55) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGGTDHEIUOPEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCCC)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCCN)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H83N15O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1090.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














